1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

Description

Significance of Fluorescent Lipids in Advanced Biological Investigations

Fluorescent lipids are powerful tools for exploring biological membranes and their functions. biotium.com By attaching a fluorophore—a fluorescent chemical compound—to a lipid molecule, researchers can visualize and track the movement and localization of lipids within living cells in real-time. biotium.com This has been instrumental in studying a wide range of cellular activities, including membrane dynamics, lipid trafficking, and the interactions between lipids and proteins. caymanchem.combertin-bioreagent.com The ability to monitor these processes at the molecular level is crucial for understanding the cellular machinery in both healthy and diseased states.

The use of fluorescently tagged lipids allows for the investigation of their utilization by cells and liposomes and aids in the development of assays for lipid metabolism. caymanchem.com These probes have been effectively employed to investigate lipid bilayer permeability and cellular positioning, offering a visual and quantitative method to study complex biological systems.

The Role of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) as a Diacylglycerol Analog

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a synthetic lipid that mimics the structure of diacylglycerol (DAG). bertin-bioreagent.com DAGs are crucial second messengers in cellular signaling, produced by the hydrolysis of membrane phospholipids (B1166683). bertin-bioreagent.com They play a pivotal role in activating protein kinase C (PKC), regulating cell growth, and apoptosis. bertin-bioreagent.com Furthermore, DAGs serve as substrates for diacylglycerol kinases (DGKs), leading to the production of another important lipid messenger, phosphatidic acid. bertin-bioreagent.commedchemexpress.com

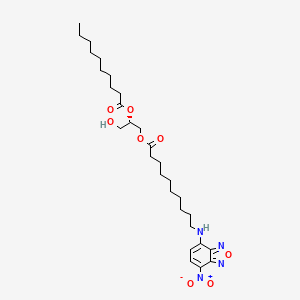

This fluorescent analog has the fluorophore nitrobenzoxadiazole (NBD) attached to the end of one of the decanoyl chains of the model diacylglycerol, 1,2-didecanoyl-sn-glycerol. caymanchem.combertin-bioreagent.com The NBD group imparts fluorescent properties to the molecule, allowing it to be detected and tracked using fluorescence microscopy and spectroscopy. This makes 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) an invaluable tool for studying the myriad of processes in which diacylglycerol is involved.

| Property | Description |

| Analog of | Diacylglycerol (DAG) |

| Fluorophore | Nitrobenzoxadiazole (NBD) |

| Function | Mimics natural DAG to probe its role in cellular processes |

| Applications | Studying enzyme kinetics, lipid metabolism, and protein interactions |

Historical Context of NBD-labeled Lipid Probes in Membrane Biology

The use of NBD as a fluorescent label has a rich history in biochemistry and cell biology. The journey of NBD-labeled lipids began with the development of NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) as a fluorogenic reagent. Initially used for sensing amino acids, its application soon expanded to the labeling of lipids.

NBD-labeled lipids, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) phosphatidylethanolamine), became popular choices in membrane and cell biological studies due to the desirable fluorescence characteristics of the NBD group. researchgate.net Early applications in the 1980s included using NBD-PE to study membrane fusion through fluorescence resonance energy transfer (FRET) assays. biotium.comaatbio.com These probes were also instrumental in early studies of membrane dynamics using fluorescence recovery after photobleaching (FRAP) to measure the lateral diffusion of lipids within the bilayer. aatbio.comnih.gov The small size and environment-sensitive fluorescence of the NBD group made it an excellent tool for probing the biophysical properties of membranes. rsc.orgnih.gov Over the decades, the versatility and reliability of NBD-labeled lipids have solidified their position as a staple in the toolkit of membrane biologists. researchgate.net

Detailed Research Findings: Applications in Cellular and Molecular Biology

The unique properties of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) have led to its use in a variety of research applications, providing detailed insights into lipid metabolism and signaling.

One significant area of application is in the study of diacylglycerol kinases (DGKs). These enzymes play a crucial role in converting DAG to phosphatidic acid, thereby regulating the levels of these two important signaling lipids. medchemexpress.com 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a fluorescent substrate for DGKs, enabling researchers to quantitatively measure their enzymatic activity in vitro. medchemexpress.com

A notable example of this application is found in a study on the plant Arabidopsis thaliana. Researchers used 1-NBD-decanoyl-2-decanoyl-sn-glycerol to determine the enzymatic activity of a recombinant diacylglycerol kinase, DGK4. By quantifying the production of the fluorescently labeled phosphatidic acid, they were able to confirm that DGK4 is a functional DGK that phosphorylates DAG. This research was crucial in elucidating the role of specific DGK isoforms in plant development and phospholipid metabolism.

Beyond its use in enzyme assays, this fluorescent DAG analog is also employed to study the broader aspects of lipid metabolism and the interactions of DAG with other cellular components. caymanchem.combertin-bioreagent.com Its ability to be incorporated into cellular membranes allows for the visualization of its trafficking and localization, providing clues about the sites of DAG signaling and metabolism.

| Research Area | Application of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) | Key Findings |

| Enzymology | Fluorescent substrate for diacylglycerol kinase (DGK) | Enabled quantitative measurement of DGK4 activity in Arabidopsis thaliana. |

| Lipid Metabolism | Tracer for diacylglycerol pathways | Allows for the study of DAG utilization by cells and its conversion to other lipids. |

| Protein Interactions | Probe for DAG-binding proteins | Facilitates the study of interactions with proteins like Protein Kinase C (PKC). |

Properties

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRQGXURHCHLOH-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Research Applications of 1 Nbd 1,2 Bis O Decanoyl Sn Glycerol in Lipid Signaling Pathways

Role as a Lipid Second Messenger Surrogate in Cellular Processes

Analysis of Protein Kinase C Activation Pathways

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a powerful tool for dissecting the intricate pathways of Protein Kinase C (PKC) activation. As a fluorescently labeled analog of diacylglycerol (DAG), it allows for the real-time visualization and quantification of DAG-dependent signaling events within cellular and in vitro systems. Diacylglycerols are crucial second messengers that, upon generation at the cell membrane, recruit and activate various isoforms of PKC, initiating a cascade of downstream phosphorylation events that regulate a multitude of cellular processes.

The activation of PKC by DAG is a highly specific process. nih.gov The translocation of PKC from the cytosol to the plasma membrane is a hallmark of its activation, a process that can be directly observed using fluorescent DAG analogs like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol). Studies have shown that the binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and exposes the enzyme's catalytic domain.

The use of fluorescent DAG analogs enables researchers to monitor the kinetics and localization of PKC activation in response to various stimuli. For instance, in studies of B cell activation, the production of DAG following B cell antigen receptor (BCR) engagement is a critical step leading to PKC activation and subsequent signaling cascades that are vital for B cell development, proliferation, and survival. nih.gov By employing fluorescent DAG probes, researchers can quantitatively assess the production of DAG in different B cell subpopulations and correlate it with downstream PKC-mediated events.

Furthermore, research using DAG analogs has provided insights into the specificity of PKC activation. Different PKC isoforms can exhibit distinct affinities for various DAG species, leading to differential activation patterns and downstream signaling outcomes. While not specific to the NBD-labeled decanoyl version, studies with other DAG analogs have demonstrated that the fatty acid composition of DAG can influence the selective recruitment of PKC isoforms, thereby encoding information during signal transduction.

Table 1: Research Findings on PKC Activation using Diacylglycerol Analogs

| Finding | Model System | Diacylglycerol Analog Used | Significance |

| Diacylglycerol induces the translocation of PKC from the cytosol to the cell membrane, a key step in its activation. | Various cell lines | Fluorescently labeled DAG analogs | Provides a method to visualize and quantify PKC activation in real-time. |

| The fatty acid composition of diacylglycerol can determine the selective recruitment of different PKC isoforms. | Cellular models | Various synthetic DAG species | Demonstrates the specificity of PKC activation and its role in encoding signaling information. |

| BCR engagement in B cells leads to diacylglycerol production and subsequent PKC activation. | Primary B cells | Radiolabeled and fluorescent DAG probes | Elucidates the role of DAG-PKC signaling in immune cell function. |

Regulation of Cellular Growth and Apoptotic Mechanisms

The diacylglycerol-PKC signaling axis plays a pivotal role in the regulation of cellular growth, proliferation, and apoptosis. Consequently, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a valuable probe for investigating how disruptions in this pathway contribute to pathological conditions such as cancer.

Diacylglycerols and their downstream effector, PKC, are known to regulate cell cycle progression. fluorofinder.com The activation of specific PKC isoforms can either promote or inhibit cell proliferation depending on the cellular context and the specific isoform involved. By using fluorescent DAG analogs, researchers can track the localization and dynamics of DAG signaling during different phases of the cell cycle, providing insights into its regulatory role. For example, studies have explored the antiproliferative effects of various diglyceride analogs on cancer cell lines, demonstrating their potential to inhibit cell division. nih.gov

In addition to cell growth, the DAG-PKC pathway is intricately linked to apoptotic mechanisms. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Certain PKC isoforms have been shown to have pro-apoptotic or anti-apoptotic functions. The ability to monitor DAG signaling with probes like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) allows for the investigation of how upstream signals that generate DAG ultimately influence the life or death decision of a cell.

Research has shown that various lipid molecules can influence the proliferation of cancer cell lines. For instance, lipids have been identified as essential factors for the proliferation of pancreatic cancer cells. nih.gov While these studies may not have specifically used 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), they highlight the importance of lipid signaling in cancer biology and underscore the potential of fluorescent lipid analogs to further dissect these pathways. The use of fluorescent probes in high-content screening assays is becoming an increasingly powerful approach to identify compounds that modulate cell cycle and apoptosis, and to understand their mechanisms of action. nih.gov

Table 2: Research Findings on Cellular Growth and Apoptosis using Diacylglycerol Analogs

| Finding | Cell Line(s) | Diacylglycerol Analog Used | Outcome |

| Ether glucosyl diglyceride analogs inhibit the proliferation of various epithelial cancer cell lines. | MCF-7, A549, A427, T84, OVCAR-3 | 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol and its amino analog | Demonstrated dose-dependent inhibition of cancer cell growth. nih.gov |

| Lipids are essential for the proliferation of pancreatic cancer cell lines. | Capan 1, MIA PaCa 2, AsPC1, Panc 1, AR4-2J | Bovine serum lipids | Showed that lipids, along with insulin (B600854) and transferrin, are key for pancreatic cancer cell proliferation. nih.gov |

Advanced Methodologies Employing 1 Nbd 1,2 Bis O Decanoyl Sn Glycerol in Membrane Biophysics

Elucidating Protein-Lipid Interactions and Membrane Association Dynamics

Fluorescently tagged lipids like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) are instrumental in studying their interactions with proteins and their dynamics of association with membranes. caymanchem.combertin-bioreagent.com Diacylglycerols are crucial second messengers that recruit and activate a variety of proteins, particularly protein kinase C (PKC) isoforms, at cellular membranes. bertin-bioreagent.compnas.org The use of NBD-labeled DAG analogs allows for the direct visualization and quantification of these binding events.

Techniques such as Förster Resonance Energy Transfer (FRET) are powerful tools for investigating the proximity between membrane proteins and specific lipids. nih.govnih.gov In a typical FRET experiment, a donor fluorophore (often an intrinsic protein fluorophore like tryptophan) on a membrane protein can transfer energy to an acceptor fluorophore (like NBD) on the lipid if they are within a certain distance (typically <10 nm). nih.gov The efficiency of this energy transfer provides quantitative information about the protein-lipid interaction. nih.govnih.gov Studies using NBD-labeled phospholipids (B1166683) have successfully quantified the selectivity of proteins for different lipid headgroups and the influence of hydrophobic mismatch on lipid distribution around proteins. nih.gov

Recent research has highlighted that the specific chemical structure of DAG, including its side-chain composition, can dramatically influence protein affinities and recruitment, thereby affecting downstream signaling pathways. pnas.orgresearchgate.net By employing caged DAG probes that can be activated by light, researchers can acutely increase the concentration of specific DAG species at the plasma membrane and measure the binding constants and kinetics of effector proteins. researchgate.net These studies reveal that subtle differences in DAG structure can alter lipid-protein affinities and the kinetics of transbilayer movement by orders of magnitude. pnas.orgresearchgate.net For example, the recruitment patterns of different PKC isoforms can vary significantly depending on the specific DAG species present in the membrane. researchgate.net Furthermore, specialized DAG biosensors have been developed to monitor the local lipid environment of specific organelles, such as the inner nuclear membrane, linking local DAG metabolism to the regulation and degradation of resident membrane proteins. nih.gov

Table 1: Techniques for Studying Protein-Lipid Interactions using NBD-labeled Lipids

| Methodology | Principle | Information Gained | Key Findings |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor fluorophore (e.g., on a protein) and an acceptor (e.g., NBD on a lipid). The efficiency is distance-dependent. nih.gov | Proximity and binding affinity between specific proteins and lipids. nih.gov | Reveals selective enrichment of certain lipid classes (e.g., phosphatidic acid) around membrane proteins. nih.gov |

| Fluorescence Quenching | The fluorescence of a probe (e.g., NBD) is reduced upon interaction with a quenching agent or a change in its local environment upon protein binding. | Association kinetics and binding constants of lipid-protein interactions. | Can be used to determine the accessibility of the NBD probe to quenchers, providing insight into its membrane depth and environment. |

| Caged-Lipid Uncaging | A photo-labile "caging" group on the lipid is removed by a flash of light, releasing the active lipid (e.g., DAG) at a specific time and location. researchgate.net | Real-time kinetics of protein recruitment to membranes following the generation of a specific lipid species. researchgate.net | Subtle differences in DAG acyl chain composition significantly impact protein binding affinities and cellular lipid dynamics. pnas.orgresearchgate.net |

| Fluorescent Biosensors | Genetically encoded protein domains that bind a specific lipid (e.g., DAG) and are fused to a fluorescent protein, allowing visualization of the lipid's subcellular distribution. nih.gov | Spatiotemporal dynamics and localization of specific lipid pools within living cells. nih.gov | The lipid environment of the inner nuclear membrane is locally controlled and impacts the stability of resident proteins. nih.gov |

Quantitative Analysis of Lipid Translocation and Flippase/Floppase Activities

The asymmetric distribution of lipids between the two leaflets of a membrane bilayer is a fundamental feature of eukaryotic cells, crucial for numerous cellular processes. nih.gov This asymmetry is established and maintained by ATP-dependent lipid transporters known as flippases and floppases. nih.gov Flippases, which include many members of the P4-ATPase family, translocate specific phospholipids from the exoplasmic or luminal leaflet to the cytosolic leaflet. nih.govnih.govfrontiersin.org

NBD-labeled lipids are widely used to measure the activity of these transporters. nih.gov A common method is the dithionite (B78146) quenching assay. Sodium dithionite is a membrane-impermeant reducing agent that can quench the fluorescence of NBD molecules in the outer leaflet of a vesicle or cell. nih.gov In this assay, NBD-labeled lipid is added to cells or proteoliposomes (liposomes with reconstituted proteins). Initially, the fluorescence is distributed on the outer leaflet. The addition of ATP initiates the inward transport (flipping) of the NBD-lipid by the flippase. At various time points, dithionite is added. The remaining fluorescence corresponds to the pool of NBD-lipid that has been translocated to the inner, dithionite-inaccessible leaflet. The rate of this fluorescence protection provides a quantitative measure of flippase activity. nih.govresearchgate.net

Another quantitative method, particularly for whole cells, employs flow cytometry to measure the uptake of NBD-labeled lipids. nih.gov Cells are incubated with the fluorescent lipid analog, and after a specific time, the external NBD fluorescence is quenched or removed by back-extraction with bovine serum albumin (BSA). The remaining cell-associated fluorescence, representing the internalized lipid, is then quantified by flow cytometry. nih.govnih.gov This high-throughput method allows for the rapid analysis of large cell populations and is suitable for studying the substrate specificity of different transporters. nih.gov

P4-ATPases are a major family of flippases responsible for the inward transport of phospholipids like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), and in some cases phosphatidylcholine (PC). nih.govfrontiersin.orgnih.gov Functional studies using reconstituted P4-ATPases in proteoliposomes have been crucial for characterizing their substrate specificity and transport kinetics. nih.govresearchgate.net These studies often use NBD-labeled phospholipids to directly measure transport activity. nih.govresearchgate.net For example, the ATPase activity of several P4-ATPases has been shown to be significantly stimulated by their specific lipid substrates, such as PS and PE. nih.govbiorxiv.org

Table 2: Representative Flippase Activity Data for NBD-Labeled Lipids

| Flippase | Organism | Substrate | Assay System | Measured Parameter (Km) | Reference |

| Mfsd2a | Gallus gallus | LPS-oleate | Proteoliposomes | 47 µM | nih.govresearchgate.net |

| Mfsd2a | Human | LPC-16:1-NBD | HEK293 Cells | 3 µM | nih.gov |

| Mfsd2a | Human | LPC-12:0-NBD | HEK293 Cells | 244 µM | nih.gov |

| ATP11A-CDC50A | Murine | NBD-PS | Proteoliposomes | N/A (Activity shown relative to NBD-PS) | researchgate.net |

| ATP11C-CDC50A | Murine | NBD-PE | Proteoliposomes | N/A (Activity shown relative to NBD-PS) | researchgate.net |

This table provides examples of kinetic parameters for lipid transporters using various NBD-labeled or other fluorescent substrates to demonstrate the type of quantitative data obtained from these assays. Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum.

Investigations of Lipid Trafficking and Subcellular Localization

Understanding how lipids are transported between different organelles is fundamental to cell biology. Fluorescent lipid analogs provide a means to visualize these pathways in living cells.

When exogenously added to cells, fluorescent lipids like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) are incorporated into the plasma membrane and subsequently trafficked through various intracellular pathways. Diacylglycerol is a key lipid intermediate synthesized in the endoplasmic reticulum (ER) and is crucial for the synthesis of major phospholipids like PC and PI. nih.govresearchgate.net DAG also plays a critical role in the biogenesis of transport carriers at the Golgi apparatus. researchgate.netresearchgate.net

By using live-cell imaging, researchers can track the movement of NBD-labeled DAG from the plasma membrane to internal compartments like the ER and the Golgi complex. youtube.com A block in ER-to-Golgi trafficking has been shown to inhibit the synthesis of phospholipids and lead to the accumulation of neutral lipids, highlighting the tight coupling between membrane trafficking and lipid metabolism. nih.gov The arrival of cargo proteins at the Golgi can trigger local DAG production, which in turn facilitates the formation of transport carriers for post-Golgi trafficking. researchgate.net Fluorescent DAG analogs can thus be used to dissect the machinery involved in these transport steps. nih.gov

A significant consideration when using exogenously supplied fluorescent lipids is whether they faithfully mimic the behavior of their endogenous counterparts. Recent studies have developed de novo lipid labeling methods to address this issue. nih.govresearchgate.netnih.gov In this approach, cells are supplied with a fluorescently labeled precursor, such as NBD-acyl-CoA, and a lysolipid. nih.govresearchgate.net The cell's own enzymatic machinery then incorporates the fluorescent precursor into a new lipid molecule through remodeling pathways. nih.govresearchgate.net This results in a fluorescent lipid that is synthesized endogenously and is thought to retain the full biological properties of the native lipid. nih.govnih.gov

Comparative studies have revealed striking differences between the fates of exogenously added NBD-lipids and those synthesized de novo. nih.govbiorxiv.orgbiorxiv.org While de novo labeled lipids are correctly sorted to their expected subcellular locations (e.g., mitochondria, ER), exogenously supplied NBD-phospholipids and NBD-cholesterol are often not fully functional and are primarily trafficked to lysosomes for degradation, likely via endocytic pathways. nih.govbiorxiv.orgbiorxiv.org This suggests that the method of introducing the fluorescent probe into the cell is critical. Exogenous lipids may not be recognized correctly by cellular transport machinery, leading to their removal from functional pathways. nih.gov These findings call for a re-evaluation of data obtained using traditional exogenous labeling and underscore the power of de novo labeling for accurately probing the spatiotemporal distribution of specific lipid species. nih.govnih.gov

Table 3: Comparison of Exogenous vs. De Novo NBD-Lipid Labeling

| Feature | Exogenous NBD-Lipid Labeling | De Novo NBD-Lipid Labeling | Reference |

| Method | Direct addition of pre-synthesized NBD-lipid to cells. | Cells are fed NBD-labeled precursors (e.g., NBD-acyl-CoA) and lysolipids to synthesize the NBD-lipid internally. nih.gov | nih.govbiorxiv.org |

| Subcellular Localization | Often mis-localized; frequently accumulates in lysosomes. biorxiv.org | Shows localization consistent with endogenous lipids (e.g., mitochondria, ER, lipid droplets). nih.gov | nih.govbiorxiv.orgbiorxiv.org |

| Biological Functionality | Considered not fully functional; may not be recognized by endogenous transporters and enzymes. nih.gov | Retains full biological properties; recognized by lipid transporters. nih.govnih.gov | nih.govnih.gov |

| Primary Trafficking Route | Endocytic pathways, leading to lysosomal degradation. biorxiv.org | Endogenous trafficking and remodeling pathways. nih.gov | nih.govbiorxiv.org |

| Advantages | Simple and direct method of application. | Provides a more physiologically relevant view of lipid localization and trafficking. nih.gov | nih.govbiorxiv.org |

| Limitations | Potential for artifacts and misinterpretation of lipid localization and function. nih.gov | Requires that the cell can utilize the supplied precursors for synthesis. | nih.gov |

Fluorescence Spectroscopy Techniques for Membrane Characterization

Fluorescence spectroscopy offers a suite of techniques that leverage the photophysical properties of probes like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) to characterize lipid membranes. nih.govacs.orgresearchgate.net The sensitivity of the NBD fluorophore to its local environment makes it an excellent reporter on various membrane properties. researchgate.net

Förster Resonance Energy Transfer (FRET) is a powerful tool for studying the lateral distribution and organization of lipids within the membrane. nih.gov This technique relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically within 1-10 nm). nih.gov In the context of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), the NBD moiety can serve as the energy donor.

By pairing NBD-labeled diacylglycerol with an appropriate acceptor, such as a rhodamine-labeled lipid, researchers can investigate the formation of lipid domains and the degree of lipid mixing. nih.govthermofisher.com A decrease in FRET efficiency, for instance, can indicate an increase in the average distance between donor and acceptor molecules, suggesting lipid phase separation. thermofisher.comstanford.edu Conversely, an increase in FRET can signal the fusion of membranes, bringing labeled and unlabeled vesicles together. thermofisher.com The efficiency of FRET is critically dependent on the orientation factor (κ²), which can be influenced by the restricted rotational mobility of the fluorophores within the anisotropic membrane environment. nih.gov Molecular dynamics simulations have been employed to better estimate this factor for NBD probes, leading to more accurate distance calculations. nih.govmdpi.com

Table 1: FRET-Based Studies of Lateral Lipid Distribution

| FRET Pair (Donor/Acceptor) | Membrane System | Phenomenon Studied | Key Finding | Reference |

| NBD-PE / Rhodamine-PE | Phosphatidylserine vesicles | Membrane fusion | Fusion leads to lipid mixing and decreased FRET efficiency. | nih.gov |

| NBD-DPPE / RhB-DOPE | DOPC liposomes | Nanoparticle-induced phase separation | Decreased FRET efficiency indicated spatial separation of probes into different lipid phases. | stanford.edu |

| C6-NBD-PC / C12-NBD-PC | Simulated lipid bilayers | NBD probe orientation | Calculated κ² values deviated from the isotropic average, highlighting the importance of probe orientation. | nih.gov |

Fluorescence quenching techniques are instrumental in determining the transverse position of fluorescent probes within the lipid bilayer and their accessibility to molecules in the aqueous phase. researchgate.netnih.gov This method involves the use of quenching agents that can reduce the fluorescence intensity of the NBD group upon collision. The efficiency of quenching depends on the concentration and location of the quencher relative to the fluorophore.

Water-soluble quenchers, such as iodide or dithionite, are effective for probing the accessibility of the NBD moiety to the aqueous environment. researchgate.net By analyzing the quenching data, researchers can infer the depth of the NBD group within the membrane. For instance, a high degree of quenching by an aqueous quencher suggests a location near the membrane-water interface, while resistance to quenching indicates a deeper, more protected position within the hydrophobic core. These studies have generally placed the NBD fluorophore near the lipid carbonyl and glycerol (B35011) backbone region of the bilayer. nih.govresearchgate.netmdpi.com This information is crucial for understanding how diacylglycerol analogs partition within the membrane and interact with other membrane components.

Table 2: Transverse Localization of NBD Probes using Fluorescence Quenching

| NBD-Labeled Molecule | Quenching Agent | Membrane System | Inferred Location of NBD Group | Reference |

| NBD-labeled Phospholipids | Dithionite | Liquid-ordered and liquid-disordered membranes | Accessible from the aqueous phase, residing in the headgroup region. | researchgate.net |

| 25-NBD-cholesterol | Not specified | Lipid bilayers | Deeply buried within the bilayer. | nih.gov |

| NBD-DHPE | Sodium dithionite | Vesicles | Outer leaflet fluorescence extinguished, confirming accessibility. | researchgate.net |

The fluorescence properties of certain probes are sensitive to the physical state of the lipid bilayer, including its fluidity and the degree of lipid packing or order. researchgate.netnih.gov While probes like Laurdan and DPH are commonly used for these measurements, the NBD fluorophore can also provide insights into the local membrane environment. nih.govspringernature.com

Table 3: Fluorescent Probes for Membrane Fluidity and Order

| Fluorescent Probe | Measured Parameter | Membrane Property Assessed | Principle of Measurement | Reference |

| Laurdan | Generalized Polarization (GP) | Membrane hydration/lipid packing | Emission wavelength shift depending on water penetration in the membrane. | nih.gov |

| DiIC12 | Fluorescence Intensity | Fluid membrane domains | Preferential partitioning into fluid domains allows their visualization. | nih.gov |

| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Fluorescence Anisotropy | Membrane fluidity | Higher anisotropy corresponds to lower membrane fluidity. | springernature.com |

| NBD-labeled lipids | Fluorescence Lifetime/Quantum Yield | Local environment (hydration/polarity) | Changes in fluorescence are linked to the probe's local environment, which can be related to lipid order. | stanford.edursc.org |

Computational Approaches and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable tool in membrane biophysics, providing atomic-level insights that complement experimental data. nih.gov These computational methods are particularly valuable for understanding the behavior of fluorescent probes like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) within the complex environment of a lipid bilayer. nih.gov

MD simulations allow for the precise prediction of the location, orientation, and dynamic behavior of fluorescent probes within a lipid bilayer. nih.govarxiv.orgaip.org By simulating the interactions between the probe and the surrounding lipid and water molecules, researchers can generate detailed trajectories that reveal the probe's preferential position and motional characteristics.

For NBD-labeled lipids, simulations have consistently shown that the NBD fluorophore tends to reside in the interfacial region of the membrane, near the glycerol backbone and carbonyl groups of the phospholipids. nih.govresearchgate.netmdpi.com The orientation of the NBD group has also been a subject of detailed investigation, with simulations revealing that the orientation of the nitro group relative to the bilayer normal can significantly influence the probe's fluorescence lifetime. nih.govresearchgate.net These computational predictions are crucial for the accurate interpretation of experimental data from techniques like FRET and fluorescence quenching. mdpi.com

Table 4: MD Simulation Predictions for NBD Probes in Lipid Bilayers

| NBD-Labeled Molecule | Lipid Bilayer | Predicted Location | Key Dynamic Feature | Reference |

| NBD-labeled lipids | General | Near host lipid carbonyl/glycerol moieties | Orientation of the NBD nitro group correlates with fluorescence lifetime. | nih.govresearchgate.net |

| NBD-Cn homologous series | POPC | Near the glycerol backbone/carbonyl region | Location is largely independent of the attached alkyl chain length. | mdpi.com |

| NBD-Cn homologous series | POPC:Cholesterol | Closer to the membrane/water interface than in pure POPC | Shallower location in ordered membranes. | mdpi.comrsc.org |

A critical consideration when using any extrinsic probe is the extent to which it perturbs the system it is intended to measure. nih.gov MD simulations provide a powerful means to assess the impact of incorporating probes like 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) on the structure and properties of the host lipid bilayer. nih.govnih.gov

Simulations can quantify changes in key membrane parameters such as the area per lipid, bilayer thickness, and lipid acyl chain order upon probe insertion. nih.govacs.org Studies on diacylglycerols have shown that they can induce a "condensing effect," leading to a decrease in the area per lipid and an increase in bilayer thickness and acyl chain order. nih.gov While some fluorescent probes like DPH have been shown to have a relatively small perturbing effect, it is essential to computationally evaluate the specific impact of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) to ensure that the observed phenomena are representative of the native membrane and not artifacts of the probe itself. nih.gov These simulations are vital for validating the use of fluorescent analogs as reliable reporters of membrane behavior.

Comparative Research and Methodological Validation of 1 Nbd 1,2 Bis O Decanoyl Sn Glycerol

Comparison with Other NBD-Labeled Lipid Analogs

The NBD moiety is a versatile fluorophore used to label a wide variety of lipid classes. researchgate.net Its small size and environmentally sensitive fluorescence make it a popular choice. researchgate.netrsc.orgresearchgate.net However, its properties and behavior can differ significantly depending on the lipid backbone to which it is attached.

NBD-labeled phospholipids (B1166683) are among the most widely used fluorescent lipid analogs, primarily for studying the structure and dynamics of cell membranes. researchgate.netrsc.org They are instrumental in assays monitoring the activity of lipid transporters, such as flippases, which maintain the asymmetric distribution of phospholipids across the plasma membrane. researchgate.netresearchgate.net

These probes are typically synthesized with the NBD group attached to a short acyl chain (e.g., C6) at the sn-2 position or directly to the headgroup. researchgate.netresearchgate.net This modification increases their water solubility compared to endogenous lipids, which facilitates their insertion into the outer leaflet of the plasma membrane from the external medium. nih.gov

A key characteristic of acyl-chain-labeled NBD-phospholipids is the tendency of the polar NBD group to "loop back" toward the polar headgroup region at the membrane's lipid-water interface, even though it is attached to a hydrophobic chain. researchgate.net This is a critical consideration for 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), as its NBD group is also on an acyl chain, suggesting it likely resides near the membrane surface rather than deep within the hydrophobic core. The specific orientation of the NBD group's nitro moiety—whether it points towards the aqueous phase or the bilayer interior—has been shown to govern its fluorescence lifetime, adding another layer of complexity to data interpretation. rsc.org

Table 1: Comparison of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with NBD-Phospholipids

| Feature | 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) | NBD-Phospholipids (NBD-PC, NBD-PE, NBD-PS) |

| Lipid Class Analog | Diacylglycerol (DAG) | Phosphatidylcholine (PC), Phosphatidylethanolamine (B1630911) (PE), Phosphatidylserine (B164497) (PS) |

| Primary Research Use | Studying DAG signaling, PKC activation, DGK substrate kinetics. bertin-bioreagent.commedchemexpress.com | Monitoring membrane dynamics, lipid transporter (flippase) activity, membrane polarity. researchgate.netresearchgate.net |

| NBD Label Position | Acyl chain (ω-end of a decanoyl chain). bertin-bioreagent.comcaymanchem.com | Typically on a short acyl chain (sn-2) or on the polar headgroup. researchgate.netresearchgate.net |

| Key Behavioral Trait | Acts as a second messenger analog and enzyme substrate. biomol.cominvivochem.net | Used to measure transbilayer movement; acyl-labeled probes can loop back to the interface. researchgate.netnih.gov |

NBD-labeled ceramides (B1148491) and cholesterol are used to investigate the metabolic pathways of sphingolipids and sterols, respectively. NBD-ceramide, for instance, is a substrate for ceramidases and is used in assays to measure their enzymatic activity. caymanchem.com In cellular studies, NBD-sphingomyelin can be hydrolyzed at the plasma membrane to produce NBD-ceramide, which can then move across the membrane. nih.gov

Research using NBD-cholesterol has provided a stark example of how a fluorescent tag can alter the biological processing of a lipid. One study found that the intestinal absorption of NBD-cholesterol occurs through a pathway that is independent of the Niemann-Pick C1 Like-1 (NPC1L1) protein, the primary transporter for dietary cholesterol. nih.gov This demonstrates that NBD-cholesterol is not a suitable tracer for NPC1L1-mediated cholesterol absorption and that its trafficking can diverge significantly from that of its unlabeled counterpart. nih.gov This finding underscores the critical need to validate the biological behavior of any fluorescent lipid analog.

Table 2: Comparison of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with NBD-Ceramide and NBD-Cholesterol

| Feature | 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) | NBD-Ceramide Derivatives | NBD-Cholesterol Derivatives |

| Lipid Class Analog | Diacylglycerol (DAG) | Ceramide, Sphingomyelin | Cholesterol |

| Primary Research Use | DAG-mediated signaling pathways. bertin-bioreagent.com | Sphingolipid metabolism, ceramide-related enzyme assays. nih.govcaymanchem.com | Cholesterol transport and cellular trafficking. researchgate.netnih.gov |

| Key Research Finding | Serves as a functional substrate for DGK. medchemexpress.com | Can be metabolically generated from NBD-sphingomyelin at the cell surface. nih.gov | Intestinal absorption pathway differs from native cholesterol (NPC1L1-independent). nih.gov |

| Implication | Useful for tracking specific enzymatic conversions of DAG. | Useful for studying sphingolipid metabolic flux. | May not accurately represent the biological trafficking of endogenous cholesterol. |

NBD-labeled fatty acids can be used as probes themselves, but they also frequently appear as metabolic artifacts during experiments with more complex NBD-lipids. For example, the hydrolysis of NBD-phospholipids by phospholipase A2 activities can release the NBD-labeled short-chain fatty acid into the medium. nih.gov This liberation of the fluorophore from the parent lipid complicates the quantitative analysis of lipid internalization and trafficking, as the fluorescence is no longer associated with the lipid of interest. nih.gov Therefore, when using 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), researchers must consider the possibility of its hydrolysis and the potential for misleading fluorescent signals from liberated NBD-decanoyl chains.

Assessment of Fluorescent Tag Influence on Lipid Biological Functionality

While the NBD group's small size is advantageous, its presence inevitably perturbs the structure and properties of the host lipid. researchgate.net The NBD moiety is significantly more polar than the hydrocarbon chains of a lipid, which can lead to altered biological behavior.

The primary influences of the NBD tag include:

Increased Polarity and Reduced Hydrophobicity : NBD-lipids are less hydrophobic than their natural counterparts. researchgate.net This property can alter how the lipid partitions into different membrane domains and how it is recognized and transported by cellular machinery.

Steric and Conformational Effects : The physical presence of the NBD group can interfere with substrate binding to enzymes or the packing of lipids in a bilayer. Molecular dynamics simulations have shown that fluorescent probes can induce disorder in the surrounding lipid molecules. nih.gov

Altered Biological Pathways : As highlighted by the NBD-cholesterol example, the fluorescent tag can fundamentally change the way a lipid is trafficked and metabolized by the cell. nih.gov This represents the most significant risk in using fluorescent analogs, as the probe may report on a pathway that is not physiologically relevant for the endogenous lipid.

For 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), the NBD group on a decanoyl chain makes the molecule a DAG analog that can be recognized by certain enzymes like DGK. medchemexpress.com However, it is crucial to recognize that its behavior may not perfectly mimic that of endogenous DAG species with varied acyl chain lengths and saturation.

Methodological Advancements and Limitations in Using NBD-Probes

NBD-based probes offer remarkable properties, including high stability, a large Stokes shift, and strong quantum yield, making them excellent tools for fluorescence microscopy and spectroscopy. researchgate.net However, their use is not without limitations. The fluorescence of NBD is highly sensitive to the polarity of its environment, which can complicate quantitative measurements if the probe moves between different cellular compartments with varying polarity. researchgate.netrsc.org Furthermore, the quenching of NBD fluorescence by agents like dithionite (B78146), a common technique to assess the transbilayer distribution of lipids, has been shown to be unreliable in acidic conditions, as dithionite can cross the membrane and quench fluorophores in both leaflets. nih.gov

A major challenge in using NBD-lipids is their potential for metabolic conversion by cellular enzymes, which can lead to artifacts. nih.gov For example, NBD-phosphatidic acid can be hydrolyzed to NBD-diacylglycerol, and NBD-phospholipids can be cleaved by phospholipases. nih.gov Since the metabolic products often have different physical properties and cellular localizations, such conversions can confound the interpretation of experimental results.

Several strategies can be employed to minimize these artifacts:

Use of Enzyme Inhibitors : The conversion of NBD-lipids can be blocked by adding specific inhibitors to the assay. For instance, phospholipase activity can be suppressed with inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF). nih.gov

Lowering Experimental Temperature : Performing assays at reduced temperatures (e.g., below 20°C) can suppress most endocytic and enzymatic activities, helping to ensure that the observed fluorescence corresponds to the initial probe at the plasma membrane. nih.gov

Biochemical Verification : It is highly recommended to biochemically verify the integrity of the NBD-probe at the end of an experiment. This can be achieved by extracting the lipids from the cells and analyzing them using techniques such as thin-layer chromatography (TLC) to determine the extent of conversion to metabolic byproducts. nih.gov

By implementing these controls, researchers can increase confidence that the fluorescent signals obtained using 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) accurately reflect the behavior of the intact DAG analog.

Optimizing Experimental Protocols for In Vitro and Cellular Systems

The successful application of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) as a fluorescent analog of diacylglycerol (DAG) in both in vitro and cellular systems is critically dependent on the careful optimization of experimental protocols. The inherent photophysical properties of the nitrobenzoxadiazole (NBD) fluorophore, coupled with the lipid nature of the molecule, necessitate a systematic approach to protocol development to ensure data accuracy, reproducibility, and minimization of artifacts. Key parameters that require optimization include probe concentration, incubation time, choice of solvent or delivery vehicle, and temperature. The interplay of these factors can significantly impact the probe's localization, fluorescence intensity, and potential for cytotoxicity or phototoxicity.

General Considerations for Protocol Optimization

The primary goal of optimizing experimental protocols for 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is to achieve a balance between a robust fluorescent signal and the preservation of the biological system's integrity. High concentrations of the probe may lead to self-quenching of the NBD fluorophore, where intermolecular interactions result in a decrease in fluorescence intensity. Furthermore, excessive concentrations of this lipid analog could perturb membrane structure and cellular signaling pathways. Conversely, concentrations that are too low may result in a poor signal-to-noise ratio, making accurate detection and quantification challenging.

The duration of incubation with the fluorescent probe is another critical parameter. Sufficient time must be allowed for the probe to incorporate into the desired cellular or model membrane system and reach its target destination. However, prolonged incubation can lead to metabolic alteration of the probe by cellular enzymes or its sequestration into non-target organelles, complicating the interpretation of results.

The method of probe delivery is also a crucial consideration. Due to its lipophilic nature, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) requires a suitable vehicle for its solubilization and delivery into aqueous environments characteristic of biological systems. The choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, and its final concentration in the experimental medium must be carefully controlled to avoid solvent-induced artifacts or cytotoxicity. Alternatively, the use of carrier proteins like bovine serum albumin (BSA) or pre-formed liposomes can facilitate more physiologically relevant delivery.

Finally, temperature can influence the rate of probe uptake, its lateral diffusion within membranes, and the activity of enzymes that may metabolize it. For live-cell imaging, maintaining the physiological temperature of the specific cell type is paramount. In in vitro assays, the temperature may be varied to investigate its effect on specific enzymatic reactions or biophysical properties of model membranes.

Illustrative Data on Protocol Optimization for Fluorescent Diacylglycerol Analogs

While specific, detailed research findings on the optimization of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) are not extensively available in the public domain, the following tables provide illustrative data based on general principles and findings for similar NBD-labeled lipid probes used in cellular and in vitro systems. These tables are intended to serve as a guide for the systematic optimization of experimental protocols.

Table 1: Optimization of Probe Concentration in a Cellular System (e.g., Live-Cell Imaging)

| Concentration (µM) | Signal-to-Noise Ratio | Cellular Localization | Observed Artifacts |

| 0.1 | Low | Diffuse, weak plasma membrane staining | - |

| 1.0 | Moderate | Clear plasma membrane and Golgi localization | Minimal |

| 5.0 | High | Intense plasma membrane and Golgi; some cytosolic puncta | Potential for cytosolic aggregation |

| 10.0 | High (potential for quenching) | Bright membrane staining; significant cytosolic aggregates | Evidence of membrane blebbing in some cells |

Table 2: Optimization of Incubation Time in a Cellular System (at 37°C)

| Incubation Time (minutes) | Cellular Localization | Fluorescence Intensity | Potential for Metabolic Alteration |

| 5 | Primarily plasma membrane | Low to moderate | Low |

| 15 | Plasma membrane and Golgi apparatus | Moderate to high | Moderate |

| 30 | Plasma membrane, Golgi, and some endoplasmic reticulum | High | Moderate to high |

| 60 | Distribution includes lipid droplets and other internal membranes | High (may plateau) | High |

Table 3: Effect of Delivery Vehicle on Probe Uptake in a Cellular System

| Delivery Vehicle | Final Concentration | Cellular Uptake Efficiency | Notes |

| DMSO | 0.1% (v/v) | Good | Potential for cytotoxicity at higher concentrations |

| Ethanol | 0.1% (v/v) | Moderate | May cause cellular stress at higher concentrations |

| BSA Complex | 1:1 molar ratio (Probe:BSA) | High | Mimics physiological lipid transport |

| Liposomes | Probe incorporated at 1 mol% | Variable | Depends on liposome (B1194612) composition and cell type |

Table 4: Influence of Temperature on an In Vitro Enzyme Assay (e.g., Diacylglycerol Kinase)

| Temperature (°C) | Relative Enzyme Activity (%) | Probe Stability |

| 25 | 60 | High |

| 37 | 100 | High |

| 42 | 85 | Moderate (potential for degradation over long incubations) |

| 50 | 40 | Low (significant probe degradation observed) |

It is imperative for researchers to empirically determine the optimal conditions for their specific experimental system, as these can vary significantly depending on the cell type, the formulation of the model membrane, and the scientific question being addressed. The systematic optimization of these parameters will ultimately lead to more reliable and insightful data when using 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) as a fluorescent probe.

Emerging Research Directions and Future Perspectives for 1 Nbd 1,2 Bis O Decanoyl Sn Glycerol

Integration with Advanced Imaging Modalities for Spatiotemporal Lipid Dynamics

The conjugation of the nitrobenzoxadiazole (NBD) fluorophore to a diacylglycerol backbone allows for the visualization of lipid dynamics within cellular and model membranes. caymanchem.comlabclinics.comavantiresearch.com The photophysical properties of the NBD group, including its sensitivity to the local environment, make it a powerful probe for advanced imaging techniques that can resolve lipid behavior in both space and time. researchgate.net

Advanced fluorescence microscopy techniques are increasingly being used to study the behavior of NBD-labeled lipids. Förster Resonance Energy Transfer (FRET) is one such technique that can provide information about the organization and dynamics of lipids in a bilayer. nih.gov By using a suitable donor fluorophore, FRET studies with NBD-labeled lipids as acceptors can reveal proximity relationships and the formation of lipid domains. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful tool that can be used with NBD-labeled lipids. The fluorescence lifetime of the NBD fluorophore is sensitive to its immediate environment, such as changes in membrane order and polarity. nih.gov This allows FLIM to be used to map spatial variations in membrane properties and to monitor changes in these properties in response to cellular signaling events. nih.gov The integration of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with these advanced imaging modalities offers exciting possibilities for visualizing the transient and localized changes in DAG distribution and metabolism that are critical for cell signaling.

| Imaging Modality | Principle | Application with 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) |

| Förster Resonance Energy Transfer (FRET) | Measures the efficiency of energy transfer between a donor and acceptor fluorophore, which is dependent on their proximity. | Can be used to study the colocalization and interaction of the NBD-labeled DAG with other lipids or proteins in the membrane. nih.gov |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. | Can be used to map changes in membrane fluidity and organization in response to cellular stimuli that alter DAG levels. nih.gov |

Development of Novel Assay Systems for Lipid Signaling and Metabolism

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) serves as a key substrate for the development of novel, fluorescence-based assays for enzymes involved in lipid signaling and metabolism. caymanchem.commedchemexpress.comscbt.com These assays offer a safer and often more convenient alternative to traditional radiolabeled methods. researchgate.netnih.gov

A primary application of this fluorescent DAG analog is in the study of diacylglycerol kinases (DGKs). medchemexpress.comreactionbiology.com DGKs phosphorylate DAG to produce phosphatidic acid, another important signaling lipid. reactionbiology.com Assays using 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) as a substrate allow for the quantitative measurement of DGK activity in vitro. medchemexpress.commedchemexpress.cn This is crucial for characterizing the kinetics of different DGK isoforms and for the discovery of isoform-selective inhibitors. reactionbiology.com

Furthermore, fluorescent DAG analogs are being utilized to develop assays for other enzymes, such as acyl-CoA:diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triacylglycerols. researchgate.netnih.gov The development of these fluorescence-based assays facilitates a more detailed investigation of the enzymes that regulate the levels of DAG and its metabolites, providing valuable tools for understanding lipid-mediated signaling pathways.

| Enzyme | Function | Assay Principle |

| Diacylglycerol Kinase (DGK) | Phosphorylates diacylglycerol to produce phosphatidic acid. reactionbiology.com | The enzymatic reaction can be monitored by the change in fluorescence properties upon conversion of the NBD-labeled DAG to its phosphorylated product. |

| Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) | Catalyzes the final step in triacylglycerol synthesis. researchgate.netnih.gov | The incorporation of an acyl chain onto the NBD-labeled DAG can be detected, providing a measure of enzyme activity. researchgate.netnih.gov |

Contributions to Understanding Complex Lipid-Protein Networks

The interaction between lipids and proteins is fundamental to a vast array of cellular processes. Fluorescently tagged lipids, such as 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), are instrumental in dissecting these complex networks. caymanchem.combertin-bioreagent.com They allow for the study of specific lipid-protein interactions in real-time and within a cellular context. researchgate.net

Diacylglycerol is a key second messenger that activates a variety of proteins, most notably Protein Kinase C (PKC) isoforms. bertin-bioreagent.comnih.gov By mimicking natural DAG, 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can be used to investigate the recruitment and activation of PKC and other DAG-binding proteins to cellular membranes. The fluorescence of the NBD group provides a means to visualize these events and to study the structural requirements for these interactions.

Moreover, the use of lipid-based chemical proteomic probes is enabling the global mapping of lipid-protein interaction networks within cells. nih.gov While not specific to 1-NBD-1,2-bis(O-decanoyl-sn-glycerol), these approaches highlight the potential for developing similar strategies with this probe to identify novel DAG-binding proteins and to understand how these interaction networks are rewired in different physiological and pathological states. nih.govmdpi.com

| Interacting Protein Class | Role in Cell Signaling | How 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) Aids in Study |

| Protein Kinase C (PKC) Isoforms | Mediate a wide range of cellular responses, including proliferation, differentiation, and apoptosis. bertin-bioreagent.comnih.gov | Allows for the visualization of PKC recruitment to membranes and the study of the structural determinants of the DAG-PKC interaction. bertin-bioreagent.com |

| G-Protein Coupled Receptors (GPCRs) | A large family of transmembrane receptors that mediate signals from a variety of extracellular stimuli. nih.gov | Can be used to investigate the influence of DAG on the conformational state and signaling activity of GPCRs. nih.gov |

Potential in High-Throughput Screening Methodologies for Lipid Modulators

The development of robust and efficient high-throughput screening (HTS) assays is essential for the discovery of new therapeutic agents. assaygenie.com Fluorescent probes are a cornerstone of HTS, providing sensitive and easily automated readouts. youtube.com 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is well-suited for this purpose, particularly for the screening of inhibitors of enzymes that metabolize DAG.

Given its role as a substrate for diacylglycerol kinases, this fluorescent analog can be used to develop HTS assays for DGK inhibitors. reactionbiology.comnih.govnih.govresearchgate.net Such assays would be invaluable for identifying compounds that could modulate signaling pathways implicated in diseases such as cancer and autoimmune disorders. reactionbiology.com The fluorescence-based readout simplifies the screening process, allowing for the rapid testing of large compound libraries. researchgate.netacs.org

The principles of using fluorescent lipid analogs in HTS are also applicable to other enzymes involved in lipid metabolism. researchgate.netasm.org For instance, assays could be designed to screen for modulators of DGAT or lipases that act on diacylglycerols. researchgate.netnih.govresearchgate.net The adaptability of fluorescence-based assays makes 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) a promising tool for future drug discovery efforts targeting lipid-modifying enzymes. nih.gov

| Target Enzyme Class | Therapeutic Relevance | HTS Assay Principle |

| Diacylglycerol Kinases (DGKs) | Implicated in cancer, immune regulation, and neurological disorders. reactionbiology.com | Inhibition of the enzyme would result in a decrease in the formation of the fluorescent product, which can be readily quantified. nih.gov |

| Acyl-CoA:Diacylglycerol Acyltransferases (DGATs) | Involved in triglyceride synthesis and energy storage; relevant to metabolic diseases. researchgate.netnih.gov | Screening for inhibitors would identify compounds that block the conversion of the fluorescent DAG substrate to triacylglycerol. asm.org |

Q & A

Basic Research Questions

Q. How can researchers synthesize 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with high stereochemical fidelity?

- Methodological Answer : Synthesis requires regioselective acylation of the sn-1 and sn-2 positions of glycerol with decanoic acid, followed by fluorescent labeling at the ω-position using nitrobenzoxadiazole (NBD). Key steps include:

- Stereochemical control : Use enzymatic or chiral catalysts to ensure correct sn-1,2-diacylglycerol configuration.

- Fluorescent tagging : React the ω-hydroxyl group of decanoic acid with NBD chloride under anhydrous conditions.

- Purification : Employ reverse-phase HPLC with C18 columns and validate purity (>98%) via mass spectrometry (MS) and NMR .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol)?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₃₃H₅₉N₃O₈) and fragmentation patterns.

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify acyl chain positions (e.g., δ 4.2–4.4 ppm for sn-1,2-glycerol protons) and NBD fluorophore integration.

- Chromatography : Monitor purity via TLC (chloroform/methanol gradients) or HPLC with UV detection at 470 nm (NBD absorption) .

Q. How is this compound applied in studying lipid-protein interactions?

- Methodological Answer :

- Fluorescence quenching assays : Incorporate 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) into liposomes and measure Förster resonance energy transfer (FRET) with proteins like protein kinase C (PKC).

- Membrane binding studies : Use surface plasmon resonance (SPR) to quantify binding kinetics in lipid bilayers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data during cellular uptake studies?

- Methodological Answer : Fluorescence variability often arises from:

- Environmental sensitivity : NBD fluorescence is pH- and polarity-dependent. Calibrate using pH-controlled buffers and reference fluorophores.

- Self-quenching : Optimize lipid concentrations (e.g., <5 mol% in vesicles) to avoid aggregation. Validate with fluorescence lifetime imaging microscopy (FLIM) .

Q. What experimental strategies elucidate the thermodynamic phase behavior of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in lipid mixtures?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (e.g., gel-to-liquid crystalline) in binary mixtures with phospholipids like POPC.

- Synchrotron X-ray diffraction (XRD) : Resolve lamellar spacing (e.g., 4.1 nm for β-phase structures) and metastable polymorphs (α, β') under varying temperatures .

Q. How can time-resolved fluorescence anisotropy improve understanding of lipid dynamics in model membranes?

- Methodological Answer :

- Anisotropy decay analysis : Use picosecond-pulsed lasers to probe rotational diffusion of the NBD fluorophore.

- Membrane fluidity mapping : Compare anisotropy values in lipid rafts vs. disordered domains to quantify microviscosity changes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in aqueous buffers?

- Resolution : Solubility varies with solvent preparation:

- Stock solutions : Dissolve in DMSO or ethanol (3–10 mg/mL) and dilute into aqueous media (final organic solvent <1%).

- Aggregation checks : Use dynamic light scattering (DLS) to confirm monomeric dispersion.

- Documentation : Explicitly report solvent ratios and sonication protocols to ensure reproducibility .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.